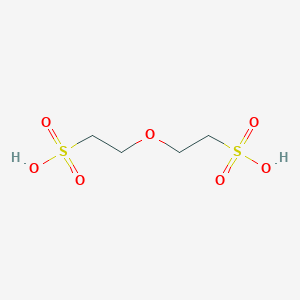
Sulfoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoethyl ether is a compound that belongs to the class of sulfoalkyl ethers. These compounds are characterized by the presence of a sulfoethyl group (-CH2CH2SO3H) attached to an ether linkage. Sulfoethyl ethers are known for their water solubility and are used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoethyl ethers can be synthesized through the reaction of vinyl sulfonic acid or its derivatives with an alcohol or phenol in the presence of a base. One common method involves the reaction of vinyl sulfonic acid with an alcohol in the presence of sodium hydroxide. The reaction typically takes place in an inert organic solvent such as dioxane .
Industrial Production Methods
In industrial settings, sulfoethyl ethers are often produced by reacting alkali cellulose with vinyl sulfonic acid or its salts. This method is advantageous due to higher yields and lower alkali consumption compared to other methods . The reaction is typically carried out in a suspension of alkali cellulose in an inert organic solvent, followed by heating to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Sulfoethyl ethers undergo various chemical reactions, including:
Oxidation: Sulfoethyl ethers can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfoethyl ethers to their corresponding alcohols.
Substitution: Sulfoethyl ethers can undergo nucleophilic substitution reactions, where the sulfoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Sulfoethyl ethers have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other compounds and as solvents in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Mechanism of Action
The mechanism of action of sulfoethyl ethers involves their ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfoethyl group can form hydrogen bonds with water molecules, enhancing the solubility of the compound. Additionally, the sulfoethyl group can interact with positively charged sites on proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Sulfoethyl ethers can be compared with other sulfoalkyl ethers such as sulfopropyl and sulfobutyl ethers. While all these compounds share similar solubility properties, sulfoethyl ethers are unique due to their shorter alkyl chain, which can result in different reactivity and interaction profiles . Other similar compounds include:
Sulfopropyl ethers: Have a longer alkyl chain, which can affect their solubility and reactivity.
Sulfobutyl ethers: Even longer alkyl chain, leading to further differences in chemical behavior and applications.
Sulfoethyl ethers stand out due to their balance of solubility and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
130138-93-1 |
|---|---|
Molecular Formula |
C4H10O7S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-(2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
YXFNFSBQEDFMHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)OCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


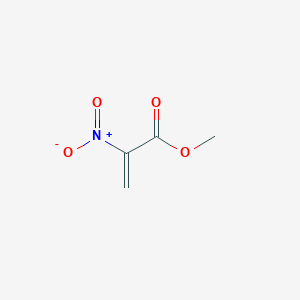
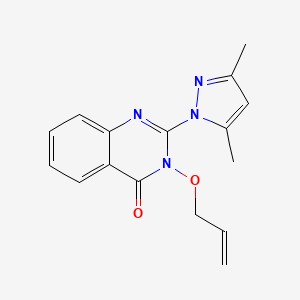
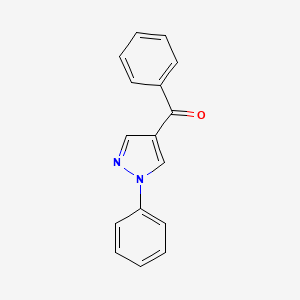

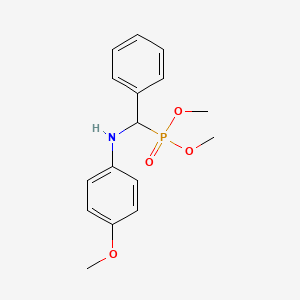
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

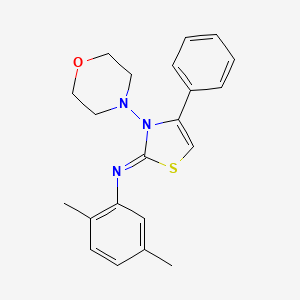
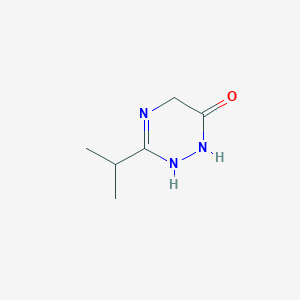
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
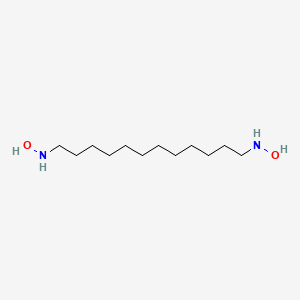
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
